![molecular formula C15H22N6S B5637987 N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5637987.png)
N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-pyrimidin-2-ylpiperidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-pyrimidin-2-ylpiperidin-4-amine involves intricate chemical reactions and conditions. For instance, the Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine under aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources has been highlighted as a highly efficient method. This process demonstrates broad substrate scope, good functional group tolerance, and produces diversified and valuable products (Rao, Mai, & Song, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is complex and involves various functional groups contributing to their biological activity. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectroscopy are utilized to elucidate their structures, providing insights into their molecular geometry and interactions (Titi et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-pyrimidin-2-ylpiperidin-4-amine and its derivatives are diverse, including cyclization, bromination, and amination processes. These reactions are critical for synthesizing various pharmacologically relevant compounds. The reactions often require precise conditions, such as the presence of specific catalysts or solvents, to proceed efficiently (Liu et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments, which is essential for their application in drug design and synthesis. Techniques like differential scanning calorimetry and magnetic susceptibility measurements provide valuable data in this regard (Nishi et al., 2010).
properties
IUPAC Name |
N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-1-pyrimidin-2-ylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6S/c1-20-11-7-19-15(20)22-12-8-16-13-3-9-21(10-4-13)14-17-5-2-6-18-14/h2,5-7,11,13,16H,3-4,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGZJJUEQXFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCNC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-pyrimidin-2-ylpiperidin-4-amine |
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